molecular formula C7H12Cl2N2O B1587388 3,5-Diaminobenzyl alcohol dihydrochloride CAS No. 28150-15-4

3,5-Diaminobenzyl alcohol dihydrochloride

Cat. No.: B1587388
CAS No.: 28150-15-4
M. Wt: 211.09 g/mol
InChI Key: JPEQTVYJBMDSFJ-UHFFFAOYSA-N
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Description

Significance and Academic Research Context

3,5-Diaminobenzyl alcohol dihydrochloride (B599025) serves as a critical building block in the synthesis of more complex molecules with specific functionalities. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science. The presence of two reactive amine groups and a hydroxyl group allows for a wide range of chemical modifications, enabling the construction of diverse molecular architectures.

In the academic research context, this compound is frequently utilized in the development of novel therapeutic agents and advanced materials. Investigations have demonstrated its utility in the synthesis of heterocyclic compounds with potential biological activities. sigmaaldrich.comsigmaaldrich.com Specifically, it has been employed as a precursor in the creation of 9-anilinothiazolo[5,4-b]quinoline derivatives, which are being explored as potential anti-tumor agents. sigmaaldrich.comsigmaaldrich.com Furthermore, its role extends to the development of luminescent materials, where it is used in the synthesis of lanthanide complexes. sigmaaldrich.comsigmaaldrich.com These complexes are of interest due to their potential applications in bio-imaging and sensing technologies. The dihydrochloride form of the compound ensures stability and ease of handling in various synthetic protocols.

Overview of Aromatic Diamino Alcohol Derivatives in Scientific Inquiry

Aromatic diamino alcohol derivatives, as a class of compounds, are of significant interest in scientific inquiry due to their inherent structural features that make them valuable in organic synthesis and medicinal chemistry. researchgate.netnih.gov The presence of both amino and alcohol functional groups on an aromatic ring provides multiple reactive sites, allowing for the construction of a wide array of complex molecules and polymers. ncert.nic.in These derivatives serve as versatile intermediates for creating compounds with desired biological activities and material properties.

In medicinal chemistry, the vicinal diamine and amino alcohol motifs are recognized as privileged structures, meaning they are frequently found in biologically active compounds and natural products. researchgate.net This has led to extensive research into the synthesis and application of aromatic diamino alcohol derivatives in the development of new pharmaceuticals. nih.gov For instance, they are key components in the synthesis of various therapeutic agents, including antifungal and potential anticancer drugs. nih.gov In materials science, these compounds are utilized as monomers in polymerization reactions to produce materials with enhanced thermal stability and mechanical strength.

Scope and Research Objectives for 3,5-Diaminobenzyl Alcohol Dihydrochloride

The primary research objective for this compound is to leverage its unique trifunctional nature—possessing two primary amine groups and a primary alcohol group—for the synthesis of novel and functional molecules. Researchers aim to exploit the differential reactivity of these groups to achieve selective chemical modifications, leading to the creation of a diverse range of derivatives.

A significant area of focus is the design and synthesis of new heterocyclic compounds with potential pharmacological activities. By reacting the diamine functionality with various electrophiles, researchers can construct complex ring systems that are often associated with biological efficacy. The objective is to develop derivatives that can serve as leads in drug discovery programs, particularly in the search for new anticancer and antimicrobial agents.

Another key research direction involves the use of this compound in the field of supramolecular chemistry and materials science. The objective here is to synthesize molecules that can self-assemble into well-defined nanostructures or act as ligands for the formation of metal-organic frameworks (MOFs) and luminescent coordination polymers. sigmaaldrich.comsigmaaldrich.com These materials have potential applications in areas such as chemical sensing, catalysis, and optoelectronics. The strategic placement of the functional groups on the aromatic ring makes it an ideal candidate for creating materials with specific structural and functional properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-diaminophenyl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O.2ClH/c8-6-1-5(4-10)2-7(9)3-6;;/h1-3,10H,4,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEQTVYJBMDSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182423
Record name 3,5-Diaminobenzyl alcohol dihydrochloride
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Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28150-15-4
Record name 3,5-Diaminobenzyl alcohol dihydrochloride
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Record name 3,5-Diaminobenzyl alcohol dihydrochloride
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Record name 3,5-diaminobenzyl alcohol dihydrochloride
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Synthetic Methodologies and Chemical Transformations of 3,5 Diaminobenzyl Alcohol Dihydrochloride

Established Synthetic Pathways to 3,5-Diaminobenzyl Alcohol Dihydrochloride (B599025)

The preparation of 3,5-Diaminobenzyl alcohol dihydrochloride is primarily achieved through the reduction of dinitro-substituted aromatic precursors, followed by the formation of the dihydrochloride salt. These methods are well-established and provide reliable access to the target compound.

One of the primary precursors for the synthesis of 3,5-Diaminobenzyl alcohol is 3,5-Dinitrobenzaldehyde. The synthesis of this aldehyde itself is a critical first step, often starting from 3,5-dinitrobenzoyl chloride. A common method involves the reduction of the acid chloride using a mild reducing agent like lithium aluminum tri-tert-butoxyhydride. It is crucial to control the reaction temperature to prevent over-reduction to the corresponding alcohol. orgsyn.org

Once 3,5-Dinitrobenzaldehyde is obtained, its conversion to 3,5-Diaminobenzyl alcohol involves the simultaneous reduction of both the nitro groups and the aldehyde functionality. This can be achieved using stronger reducing agents or a two-step process where the aldehyde is first reduced to the alcohol, followed by the reduction of the nitro groups.

Table 1: Synthesis of 3,5-Dinitrobenzaldehyde

Precursor Reagent Solvent Key Conditions Product
3,5-Dinitrobenzoyl chloride Lithium aluminum tri-tert-butoxyhydride Dry diglyme Low temperature (-78°C to -68°C) 3,5-Dinitrobenzaldehyde

Catalytic hydrogenation is a widely employed and environmentally benign method for the reduction of nitro groups. A common precursor for this route is 3,5-Dinitrobenzyl alcohol. The hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high yields and purity. For instance, the catalytic hydrogenation of the closely related 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid is effectively conducted using a Pd/C catalyst at a hydrogen pressure of 3-4 MPa and a temperature of 50-60°C, resulting in a yield of over 95%. google.com A similar strategy can be applied to 3,5-Dinitrobenzyl alcohol. The choice of solvent is also important, with alcohols like ethanol (B145695) being commonly used.

Table 2: Catalytic Hydrogenation of a Nitro-Substituted Phenyl Derivative

Starting Material Catalyst Hydrogen Pressure Temperature Product Yield
3,5-Dinitrobenzoic acid Pd/C 3-4 MPa 50-60°C 3,5-Diaminobenzoic acid >95%

To enhance stability and solubility in certain solvents, 3,5-Diaminobenzyl alcohol is converted to its dihydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid. The resulting this compound precipitates from the solution and can be isolated by filtration. This salt formation is a straightforward acid-base reaction.

Reduction of Nitro-Substituted Precursors

Advanced Derivatization Chemistry and Functionalization Strategies

The presence of two primary amino groups and a primary hydroxyl group makes 3,5-Diaminobenzyl alcohol a versatile building block for the synthesis of more complex molecules. These functional groups can be selectively modified to introduce new properties and functionalities.

The amino and hydroxyl groups of 3,5-Diaminobenzyl alcohol can undergo a variety of chemical transformations. The amino groups are nucleophilic and can react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides. The hydroxyl group can be esterified, etherified, or oxidized. nih.gov

For example, this compound has been utilized in the synthesis of 9-anilinothiazolo[5,4-b]quinoline derivatives, which are potential anti-tumor agents. sigmaaldrich.comsigmaaldrich.com It has also been used to prepare {3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol and luminescent lanthanide complexes. sigmaaldrich.comsigmaaldrich.com These applications inherently involve the derivatization of the amino and/or hydroxyl groups.

A general strategy for the derivatization of alcohols involves reaction with compounds like 3,5-dinitrobenzoyl chloride to form crystalline derivatives, which is a common method for the identification of alcohols. hansshodhsudha.comsciepub.com While this example uses a dinitrobenzoyl chloride, it illustrates the reactivity of the hydroxyl group. Greener methods for such derivatizations, for instance, using microwave assistance, have also been developed. researchgate.net The hydroxyl group can also be converted to a better leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride, as demonstrated with 3,5-Dinitrobenzyl alcohol. sigmaaldrich.com

The amino groups can be acylated or can participate in condensation reactions to form Schiff bases or heterocyclic systems. The relative reactivity of the amino and hydroxyl groups can be controlled by the choice of reagents and reaction conditions, and through the use of protecting groups if necessary.

Table 3: Examples of Derivatization of this compound

Application Type of Derivatization Resulting Compound Class
Potential anti-tumor agents Reaction of amino/hydroxyl groups 9-anilinothiazolo[5,4-b]quinoline derivatives
Antimalarial research Reaction of an amino group {3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol
Luminescent materials Coordination via functional groups Luminescent lanthanide complexes

Synthesis of Fluorescent Probes and Luminescent Complexes

The dual amino groups of 3,5-diaminobenzyl alcohol serve as ideal anchor points for the construction of sophisticated coordination complexes and probes. These amino groups can be readily converted into Schiff bases or amides, incorporating fluorophores or metal-binding chelators.

Fluorescent probes for zinc ions (Zn²⁺) are valuable tools in biological and environmental sciences. The design of such probes often involves a receptor unit that selectively binds the target ion and a fluorophore unit that signals the binding event through a change in its emission. 3,5-Diaminobenzyl alcohol can be utilized as a scaffold for creating Zn²⁺ sensors.

A general and effective strategy involves the Schiff base condensation of the diamine with an aldehyde-bearing fluorophore. For instance, reacting 3,5-diaminobenzyl alcohol with two equivalents of a salicylaldehyde (B1680747) derivative or a quinoline-2-carboxaldehyde can produce a ligand with multiple nitrogen and oxygen donor atoms. This creates a coordination pocket suitable for chelating metal ions like Zn²⁺. The binding of Zn²⁺ to the ligand restricts the C=N bond isomerization and can induce a chelation-enhanced fluorescence (CHEF) effect, resulting in a "turn-on" fluorescent signal. uncw.edunih.govrsc.org The general synthetic approach is outlined below:

General Reaction Scheme for Zn²⁺ Fluorescent Probe Synthesis

This compound is first neutralized and then reacted with two equivalents of a suitable aldehyde-containing fluorophore (e.g., salicylaldehyde, quinoline-carboxaldehyde) in a solvent like ethanol under reflux to form a Schiff base ligand. This ligand can then be complexed with a Zn²⁺ salt.

The resulting complexes typically exhibit significant fluorescence enhancement upon binding to zinc, with detection limits often reaching nanomolar concentrations, making them highly sensitive for practical applications. researchgate.netresearchgate.netjournalijdr.com

The unique photophysical properties of lanthanide ions (Ln³⁺), such as long-lived luminescence and sharp emission bands, make them highly desirable for applications in bio-imaging and sensing. nih.gov However, direct excitation of lanthanide ions is inefficient. This is overcome by using organic ligands, known as "antenna," which absorb light and transfer the energy to the central Ln³⁺ ion.

3,5-Diaminobenzyl alcohol can be functionalized to act as such an antenna ligand. The amino groups can be modified, for example, by acylation with moieties that are efficient sensitizers for lanthanide luminescence, such as derivatives of pyridine (B92270), bipyridine, or phenanthroline. nih.gov The benzyl (B1604629) alcohol group itself can also be used as a point of attachment for other coordinating groups. These tailored ligands chelate the lanthanide ion, shielding it from solvent-induced quenching and facilitating the energy transfer process required for strong luminescence. nih.gov The design of these ligands is crucial for modulating the photophysical properties of the resulting lanthanide complex.

Formation of Heterocyclic Derivatives

The reactivity of the amino groups in 3,5-diaminobenzyl alcohol makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

The 9-anilinothiazolo[5,4-b]quinoline scaffold is found in molecules with potential as antitumor agents. The synthesis of these derivatives generally involves the nucleophilic substitution of a leaving group (like a chlorine atom) at the 9-position of a thiazolo[5,4-b]quinoline core by a substituted aniline (B41778). capes.gov.brnih.gov

In this context, 3,5-diaminobenzyl alcohol can serve as the substituted aniline component. The reaction typically involves coupling the diamine with a precursor like 9-chloro-2-(methylthio)thiazolo[5,4-b]quinoline in a suitable solvent. capes.gov.brresearchgate.net One of the amino groups of the diaminobenzyl alcohol acts as the nucleophile, displacing the chlorine atom to form the desired C-N bond and yielding the final product. The remaining amino and alcohol groups on the aniline moiety can be used for further functionalization.

The target molecule, {3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol, is a derivative of 4-aminoquinoline (B48711), a class of compounds known for their biological activities. Its synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The key starting materials are 3,5-diaminobenzyl alcohol and 4,7-dichloroquinoline (B193633). wikipedia.org In this reaction, one of the primary amino groups of 3,5-diaminobenzyl alcohol attacks the C4 position of the 4,7-dichloroquinoline ring, displacing the highly reactive 4-chloro substituent. mdpi.comresearchgate.netmdpi.com The reaction is typically carried out in a high-boiling point solvent like DMF or N-methyl-2-pyrrolidone, often in the presence of an acid catalyst or a base. preprints.orgresearchgate.netresearchgate.net This method allows for the regioselective formation of the desired product, leaving the second amino group and the benzyl alcohol functionality intact for potential subsequent modifications.

Plausible Synthetic Route

Reactant 1Reactant 2ConditionsProduct
3,5-Diaminobenzyl alcohol4,7-DichloroquinolineSolvent (e.g., DMF), Heat{3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol

The synthesis of the benzimidazole (B57391) ring system, a core structure in many pharmaceuticals, classically requires the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a carboxylic acid or an aldehyde. researchgate.netmdpi.comorganic-chemistry.orgresearchgate.netorientjchem.orgsemanticscholar.orgnih.gov The compound 3,5-diaminobenzyl alcohol is a meta-phenylenediamine (a 1,3-diamine) and, therefore, cannot directly undergo this cyclization to form a benzimidazole.

However, a structurally related isomer, 3,4-diaminobenzyl alcohol , which is an ortho-diamine, is a suitable precursor for benzimidazole synthesis. exlibrisgroup.com The reaction involves the condensation of 3,4-diaminobenzyl alcohol with an aldehyde. This process typically proceeds via an initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation (or dehydrogenation) to form the aromatic benzimidazole ring. exlibrisgroup.comresearchgate.net This method allows for the introduction of various substituents at the 2-position of the benzimidazole core, depending on the aldehyde used, while retaining the hydroxymethyl group from the diaminobenzyl alcohol precursor.

Reaction for Benzimidazole Synthesis from a Related Diamine

Reactant 1Reactant 2Catalyst/ConditionsProduct Class
3,4-Diaminobenzyl alcoholAldehyde (R-CHO)Oxidative conditions (e.g., air, Na₂S₂O₅)2-Substituted (hydroxymethyl)benzimidazoles

Production of Isothiocyanate Derivatives

The conversion of the primary amino groups of this compound into isothiocyanate functionalities represents a key chemical transformation. Isothiocyanates are valuable intermediates in the synthesis of a wide range of biologically active compounds and heterocyclic structures. The general approach involves the reaction of the diamine with a thiocarbonyl transfer reagent.

A common and effective method for this transformation is the reaction with thiophosgene (B130339) (CSCl₂). In a typical procedure, this compound is treated with thiophosgene in a biphasic solvent system, often consisting of a water-immiscible organic solvent and an aqueous solution containing a base to neutralize the hydrogen chloride that is liberated. The base, such as sodium carbonate or calcium carbonate, is crucial for driving the reaction to completion. This reaction leads to the formation of 3-(hydroxymethyl)-5-isothiocyanatobenzyl isothiocyanate.

Alternatively, a two-step, one-pot synthesis offers a less hazardous approach that avoids the use of highly toxic thiophosgene. This method first involves the in situ formation of dithiocarbamate (B8719985) salts by reacting the diamine with carbon disulfide (CS₂) in the presence of a base like triethylamine (B128534). Subsequently, a desulfurization agent is added to promote the elimination of hydrogen sulfide (B99878) and form the isothiocyanate. A variety of desulfurizing agents can be employed, including tosyl chloride, cyanuric chloride, or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). Microwave-assisted conditions have also been shown to accelerate this type of transformation.

A representative reaction scheme for the formation of the diisothiocyanate derivative is as follows:

Starting Material: this compound

Reagent: Thiophosgene or Carbon Disulfide/Desulfurization Agent

Product: 3-(hydroxymethyl)-5-isothiocyanatobenzyl isothiocyanate

Table 1: Representative Conditions for Isothiocyanate Synthesis

MethodReagentsSolventTemperatureReaction TimeTypical Yield
ThiophosgeneThiophosgene, Na₂CO₃Dichloromethane (B109758)/Water0 °C to room temperature2-4 hoursGood to Excellent
Two-Step, One-PotCS₂, Triethylamine, Tosyl ChlorideAcetonitrileRoom temperature3-6 hoursGood

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is most commonly achieved through the reduction of a suitable nitro-aromatic precursor. A prevalent starting material for this synthesis is 3,5-dinitrobenzoic acid. The synthesis involves a two-step process: the reduction of the nitro groups to amino groups and the reduction of the carboxylic acid to a primary alcohol. However, a more direct route involves the reduction of 3,5-dinitrobenzyl alcohol.

The key to optimizing the synthesis lies in the catalytic hydrogenation of the dinitro compound. Various catalysts and reaction conditions have been explored to maximize the yield and purity of the final product while ensuring the reaction proceeds efficiently and safely.

A widely used method involves the catalytic hydrogenation of 3,5-dinitrobenzoic acid using a heterogeneous catalyst. google.comgoogle.com Raney nickel and palladium on carbon (Pd/C) are common choices for this reduction. google.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol under a hydrogen atmosphere. google.com Optimization of this process involves careful control of several parameters:

Hydrogen Pressure: Higher pressures generally lead to faster reaction rates, but also increase safety considerations and equipment costs. Pressures ranging from 0.1 MPa to 5 MPa have been reported. google.com

Temperature: The reaction temperature is typically kept between 20°C and 150°C. google.com Higher temperatures can increase the reaction rate but may also lead to side reactions and catalyst deactivation.

Catalyst Loading: The amount of catalyst used is a critical factor. While a higher catalyst loading can accelerate the reaction, it also adds to the cost. Catalyst amounts are typically in the range of 0.5% to 10% by weight of the starting material. google.com

Solvent: The choice of solvent can influence the solubility of the reactants and the efficiency of the hydrogenation. Alcohols like methanol and ethanol are frequently used. google.com

More advanced catalytic systems, such as Ni-M-Al three-way catalysts (where M can be La, Yb, or Ce), have been developed to improve the efficiency of the hydrogenation, potentially allowing for lower reaction pressures and reduced catalyst usage. google.com

Following the reduction, the resulting 3,5-diaminobenzyl alcohol is typically isolated as its dihydrochloride salt by treatment with hydrochloric acid to improve its stability and handling.

Table 2: Optimization Parameters for the Synthesis of this compound via Catalytic Hydrogenation of 3,5-Dinitrobenzoic Acid

ParameterRangeEffect on Reaction
Hydrogen Pressure0.1 - 5 MPa google.comHigher pressure increases reaction rate.
Temperature20 - 150 °C google.comHigher temperature increases reaction rate but may cause side reactions.
CatalystRaney Nickel, Pd/C, Ni-M-Al google.comgoogle.comChoice of catalyst affects efficiency and reaction conditions.
Catalyst Loading0.5 - 10 wt% google.comHigher loading increases rate but also cost.
SolventMethanol, Ethanol google.comAffects solubility and reaction efficiency.

Biological and Biomedical Applications of 3,5 Diaminobenzyl Alcohol Dihydrochloride and Its Derivatives

Research into Anticancer and Antimicrobial Activities

Derivatives synthesized from 3,5-diaminobenzyl alcohol dihydrochloride (B599025) have been the subject of investigation for their potential as therapeutic agents, with a significant focus on their anticancer properties.

The primary application of 3,5-diaminobenzyl alcohol dihydrochloride in anticancer research is as a starting material for the synthesis of more complex heterocyclic compounds, such as 9-anilinothiazolo[5,4-b]quinoline derivatives. sigmaaldrich.comsigmaaldrich.comchemicalbook.com These derivatives have shown notable cytotoxic activity against various cancer cell lines in laboratory studies.

Research has led to the preparation of several new 9-anilinothiazolo[5,4-b]quinoline derivatives, which were subsequently evaluated for their antitumor potential. nih.govcapes.gov.br One particular derivative, identified as compound 7 (9-anilino-2-[[2-(N,N-diethylamino)ethyl]amino]thiazolo[5,4-b]quinoline), exhibited the most significant cytotoxic activity across multiple cell lines tested. nih.govresearchgate.net Studies on this class of compounds have reported potent cytotoxic effects, with GI₅₀ values (the concentration required to inhibit the growth of 50% of tumor cells) in the micromolar range of 15.9-37.7 µM against a panel of cancer cell lines. researchgate.net Furthermore, a related thiazolo[5,4-b] quinoline (B57606) derivative, known as D3CLP, was observed to be four times more toxic to tumor cells than to non-cancerous peripheral blood monocyte cells, suggesting a degree of selectivity. globalresearchonline.net

Table 1: Cytotoxicity of this compound Derivatives

Derivative Class Specific Compound Finding Source(s)
9-Anilinothiazolo[5,4-b]quinolines Derivative Series GI₅₀ values in the range of 15.9-37.7 µM against various cancer cell lines. researchgate.net
9-Anilinothiazolo[5,4-b]quinolines Compound 7 Showed the best cytotoxic activity in several cell lines tested. nih.govcapes.gov.brresearchgate.net
Thiazolo[5,4-b]quinolines D3CLP Found to be 4x more cytotoxic to tumor cells than non-tumoral PBMCs. globalresearchonline.net

The anticancer effects of quinoline derivatives, including those synthesized from this compound, are linked to their interaction with fundamental cellular processes that govern cancer progression. researchgate.net The quinoline scaffold is recognized for its role in various mechanisms of action, such as inducing cell cycle arrest and promoting programmed cell death (apoptosis). researchgate.net

A key finding in mechanistic studies involves the inhibition of DNA synthesis. The highly cytotoxic derivative, compound 7 (9-anilino-2-[[2-(N,N-diethylamino)ethyl]amino]thiazolo[5,4-b]quinoline), was shown to inhibit the incorporation of ¹⁴C-labeled thymidine (B127349) into DNA. nih.govresearchgate.net Since thymidine incorporation is a critical step in DNA replication and cell proliferation, its inhibition directly disrupts the ability of cancer cells to divide and grow, thereby impeding tumor progression. nih.gov

The primary molecular target identified for the 9-anilinothiazolo[5,4-b]quinoline derivatives is the DNA molecule itself. All tested compounds in this series demonstrated an ability to bind to DNA, with binding affinities in the nanomolar range. nih.govresearchgate.net This strong interaction suggests that these molecules act as DNA intercalating agents, positioning themselves between the base pairs of the DNA double helix. nih.gov

Utilization in Pharmaceutical Synthesis and Drug Development

The structural framework of this compound makes it an important intermediate in the synthesis of diverse pharmaceutical compounds.

This compound is explicitly identified as a key building block in the multi-step synthesis of complex therapeutic molecules. sigmaaldrich.comsigmaaldrich.com Its utility is highlighted in its application for creating potential antitumor agents, specifically the 9-anilinothiazolo[5,4-b]quinoline derivatives whose biological activities are discussed above. sigmaaldrich.comchemicalbook.com The diamino-functionality of the molecule allows for the construction of fused heterocyclic ring systems, which are common scaffolds in many anticancer drugs.

Beyond cancer research, this compound is a valuable precursor in the development of antimalarial agents. It has been used to synthesize hybrid molecules that combine different pharmacophores to enhance efficacy, particularly against drug-resistant strains of malaria. sigmaaldrich.comsigmaaldrich.com

A key example is its use in the synthesis of {3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This molecule is a hybrid that incorporates the 4-amino-7-chloroquinoline core, the essential pharmacophore of the widely used antimalarial drug chloroquine (B1663885). derpharmachemica.comnih.gov By attaching this quinoline moiety to the benzyl (B1604629) alcohol-derived backbone, researchers aim to create novel compounds with potent activity. The structure-activity relationship for 4-aminoquinoline (B48711) antimalarials confirms that the 7-chloro-4-aminoquinoline nucleus is crucial for activity, including the inhibition of heme detoxification in the malaria parasite. derpharmachemica.com The synthesis of such hybrid compounds represents a key strategy to overcome chloroquine resistance. globalresearchonline.netnih.gov

Table 2: Antimalarial Hybrid Synthesis Utilizing this compound

Precursor Synthesized Hybrid Compound Rationale Source(s)
This compound {3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol Creation of a hybrid molecule containing the essential 4-amino-7-chloroquinoline pharmacophore of chloroquine to develop new antimalarial agents. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Investigation as a Molecular Chaperone

The concept of using small molecules as pharmacological chaperones is an emerging therapeutic strategy for diseases caused by protein misfolding. These small molecules can bind to misfolded proteins, stabilizing their structure and promoting proper trafficking to their correct cellular location, thereby rescuing their function. Research in this area seeks to identify compounds that can correct the folding defects of specific proteins implicated in various genetic disorders.

Pendrin, a protein encoded by the SLC26A4 gene, is an anion exchanger crucial for the function of the inner ear and thyroid. biorxiv.org Mutations in the SLC26A4 gene can lead to Pendred syndrome, a genetic disorder characterized by hearing loss and goiter. biorxiv.orgnih.gov Many of these mutations cause the pendrin protein to misfold, leading to its retention in the endoplasmic reticulum and subsequent degradation, preventing it from reaching the cell membrane to perform its function. nih.gov

A therapeutic approach for such conditions involves the use of "correctors," small molecules that act as pharmacological chaperones to rescue the misfolded mutant proteins. scienceopen.com This strategy has been notably explored for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, where correctors can help the mutant protein escape degradation and traffic to the cell surface. nih.govresearchgate.net

While the principle of using small-molecule correctors is directly applicable to misfolded pendrin, specific studies investigating this compound for this purpose are not available in the public research literature based on current searches. The research strategy would involve screening chemical libraries for compounds that can restore the localization of mutant pendrin to the plasma membrane in cell-based assays.

Design and Synthesis of Dual Inhibitors for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs), which are single compounds designed to interact with multiple biological targets simultaneously. A prominent strategy in Alzheimer's research is the design of dual inhibitors that target both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.govfrontiersin.org

This compound serves as a valuable scaffold or starting material in the synthesis of such complex molecules. Its chemical structure, featuring a benzyl ring with two reactive amino groups and a hydroxyl group, makes it a versatile building block for medicinal chemists. These functional groups allow for the systematic modification and creation of libraries of derivative compounds to be tested for neuroprotective activity.

Research has demonstrated the efficacy of various benzyl derivatives as dual-acting inhibitors for Alzheimer's disease:

Benzyl Piperazine Derivatives: Have been investigated through in silico models as dual-acting inhibitors against both AChE and beta-amyloid plaque formation. jneonatalsurg.com

Coumarin-N-benzyl Triazole Hybrids: A series of these compounds were synthesized and found to be effective dual inhibitors of butyrylcholinesterase and 15-lipoxygenase, while also showing anti-amyloid aggregation properties. frontiersin.org

Benzylpyridinium Salts: These compounds have been developed as potent AChE inhibitors, mimicking the structure of the Alzheimer's drug donepezil. frontiersin.org

The synthesis of these and other neuroprotective agents often involves multi-step processes where a core structure, for which 3,5-diaminobenzyl alcohol could be a precursor, is elaborated upon to achieve the desired multi-target activity. researchgate.netnih.govnih.gov The diamino-functionality at the 3 and 5 positions is particularly useful for creating molecules with specific spatial orientations required for binding to multiple enzyme active sites.

Applications in Biochemical Assays and Cell Biology Research

Function as a Substrate or Intermediate in Enzymatic Reaction Studies

In biochemical research, this compound is primarily utilized as a chemical intermediate for the synthesis of more complex, biologically active molecules. sigmaaldrich.com Its defined structure serves as a reliable starting point for building larger compounds with specific functionalities. Its role as a precursor is documented in the synthesis of various derivatives used in biomedical research. sigmaaldrich.com

Table 1: Synthetic Applications of this compound

Resulting Compound Class Application / Potential Use Source
9-Anilinothiazolo[5,4-b]quinoline Derivatives Potential anti-tumor agents sigmaaldrich.com
{3-Amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol Synthetic intermediate for pharmacologically active molecules sigmaaldrich.com

Utility in Cell Culture and Staining Methodologies

A significant application of this compound in cell biology research is its use in the creation of highly specialized molecular probes. It serves as a key component in the synthesis of luminescent lanthanide complexes. sigmaaldrich.com

In these complexes, the organic portion derived from 3,5-diaminobenzyl alcohol functions as an "antenna." This antenna molecule is designed to efficiently absorb light (typically UV) and transfer the excitation energy to a chelated lanthanide ion (such as Europium or Terbium). The lanthanide ion then emits light at a specific wavelength with a characteristically long lifetime. This property allows for time-resolved fluorescence measurements, which can eliminate background noise from short-lived autofluorescence in biological samples, leading to highly sensitive assays.

These luminescent probes are employed in a variety of cell culture and staining methodologies, including:

Immunoassays: Where they are conjugated to antibodies for highly sensitive detection of specific proteins.

Cellular Imaging: To visualize specific cellular components or processes with high contrast.

High-Throughput Screening: For drug discovery, where their robust signal is an advantage.

The ability to chemically modify the amino and hydroxyl groups of this compound allows for the fine-tuning of the photophysical properties of the resulting antenna and for its conjugation to biomolecules, making it a valuable tool in advanced cell biology research.

Structure Activity Relationships and Comparative Analysis of 3,5 Diaminobenzyl Alcohol Dihydrochloride

Impact of Positional Isomerism on Chemical Reactivity and Biological Activity

3,5-Diaminobenzyl alcohol dihydrochloride (B599025) is the salt form of (3,5-Diaminophenyl)methanol, also known as 3,5-Diaminobenzyl alcohol (free base). nih.gov The presence of two hydrochloride molecules complexed with the two basic amino groups introduces significant differences in their physicochemical properties.

The primary distinction lies in their solubility. The dihydrochloride salt exhibits enhanced solubility in aqueous solutions and polar solvents compared to its free base counterpart. mdpi.com This is because the ionic nature of the salt allows for more favorable interactions with polar solvent molecules. This increased solubility is often advantageous for in-vitro assays and for the synthesis of other derivatives where aqueous conditions are required. mdpi.com

From a reactivity standpoint, the protonation of the amino groups in the dihydrochloride salt renders them less nucleophilic. In their free base form, the lone pair of electrons on the nitrogen atoms is readily available to attack electrophiles. As the dihydrochloride salt, these lone pairs are engaged with protons, thus deactivating the amino groups towards many chemical reactions. For reactions requiring nucleophilic amino groups, a deprotonation step using a base would be necessary to regenerate the more reactive free base form.

Property3,5-Diaminobenzyl alcohol dihydrochloride3,5-Diaminobenzyl Alcohol (Free Base)
Form SaltFree Base
Solubility Higher in aqueous/polar solventsLower in aqueous/polar solvents
Amino Group Reactivity Less nucleophilic (deactivated)More nucleophilic (activated)
Handling Generally more stable, crystalline solidCan be more sensitive to oxidation/degradation
Biological Interactions Enhanced due to solubilityActivity dependent on membrane permeability

This table provides a comparative overview of the properties of this compound and its free base form.

The positional isomer (2,3-Diaminophenyl)methanol, with its ortho-disposed amino groups, presents a stark contrast to the meta-arrangement of the 3,5-isomer. The proximity of the amino groups in the 2,3-isomer introduces unique chemical behaviors.

One of the most significant differences is the potential for the 2,3-isomer to act as a bidentate chelating agent for metal ions. The two adjacent amino groups can readily coordinate with a single metal center to form a stable five-membered ring, a property not possible for the meta-oriented 3,5-isomer. This chelating ability can influence its biological activity, toxicity profile, and use in coordination chemistry.

Furthermore, the ortho-diamino arrangement in (2,3-Diaminophenyl)methanol makes it a key precursor for the synthesis of benzodiazepines and other fused heterocyclic systems through condensation reactions with 1,2-dicarbonyl compounds. While the 3,5-isomer is also a valuable building block for heterocyclic synthesis, the types of ring systems formed are fundamentally different. The electronic effects also differ; the proximity of the two electron-donating amino groups in the 2,3-isomer can lead to higher electron density at specific ring positions, influencing its reactivity in electrophilic aromatic substitution reactions differently than the 3,5-isomer.

Contrasting with the meta-arrangement in 3,5-diaminobenzyl alcohol, the isomer (3,4-Diaminophenyl)methanol features an ortho- and para-relationship between its functional groups. bldpharm.com This arrangement, similar to the 2,3-isomer, provides a scaffold for forming fused heterocyclic rings, such as benzimidazoles, when reacted with carboxylic acids or their derivatives. This type of reaction is not feasible for the 3,5-isomer due to the meta-positioning of the amino groups.

The electronic properties of the 3,4-isomer are also distinct. The amino groups are para and meta to the hydroxymethyl group, and ortho to each other. This leads to a different distribution of electron density within the aromatic ring compared to the symmetric 3,5-isomer. The 3,4-diamino configuration is often more susceptible to oxidation, which can be a factor in both its chemical handling and its mechanism of biological action or toxicity. This increased susceptibility to oxidation is a key differentiating factor from the more stable 3,5-diamino arrangement.

IsomerAmino Group PositionsKey Differentiating PropertiesPotential a
3,5-Diaminobenzyl alcohol MetaSymmetrical; cannot form fused rings via amino groups; relatively stable to oxidation.Synthesis of scaffolds where meta-substitution is required.
(2,3-Diaminophenyl)methanol OrthoCan act as a bidentate chelating agent; precursor for benzodiazepines.Coordination chemistry; specific heterocyclic synthesis.
(3,4-Diaminophenyl)methanol OrthoPrecursor for benzimidazoles; more prone to oxidation.Benzimidazole-based drug synthesis.

This table contrasts the key properties and synthetic potential of 3,5-Diaminobenzyl alcohol with its 2,3- and 3,4-isomers based on the position of the amino groups.

Influence of Substituents and Structural Modifications on Efficacy

The 3,5-diaminobenzyl alcohol scaffold serves as a versatile template for synthetic modification. By altering the substituents on the amino groups or the alcohol function, it is possible to modulate the molecule's biological efficacy, targeting activities such as antimalarial or cytotoxic effects.

The aryl amino alcohol motif is a well-established pharmacophore in antimalarial drug design, present in classic drugs like quinine (B1679958) and mefloquine. nih.govrasayanjournal.co.in Structure-activity relationship studies on various antimalarial scaffolds consistently show that the nature of the substituents on both the aromatic ring and the amino groups is critical for activity. nih.gov

While direct SAR studies on 3,5-diaminobenzyl alcohol derivatives for antimalarial activity are not extensively documented, principles from related compound classes can be applied. The introduction of substituents on the amino groups of the 3,5-diaminobenzyl alcohol core would directly impact the molecule's lipophilicity, size, and ability to form hydrogen bonds with its biological target, which is often related to the inhibition of hemozoin formation in the parasite. rasayanjournal.co.inresearchgate.net

Smaller Substituents: Introducing small alkyl groups (e.g., methyl, ethyl) on the amino nitrogens would slightly increase lipophilicity and could enhance membrane permeability, potentially improving access to the parasite's food vacuole. However, very small substituents may not provide sufficient steric bulk to optimize binding interactions with the target site.

Bulky Substituents: The addition of larger, more complex groups (e.g., benzyl (B1604629), substituted phenyl rings, or long alkyl chains) would significantly increase the molecule's size and lipophilicity. mdpi.com This can be a double-edged sword. A bulky substituent might provide a better fit into a large hydrophobic pocket of a target enzyme or protein, thereby enhancing efficacy. longdom.org Conversely, excessive bulkiness can hinder the molecule's ability to cross biological membranes or lead to a poor fit in the binding site, thus reducing or eliminating antimalarial activity.

Studies on other antimalarial scaffolds, such as 1,3,5-tris-substituted benzenes, have shown that the length of alkyl chains connecting to amine groups can significantly influence activity, with C3 alkyl chains showing better efficacy against P. falciparum than C1, C2, or C4 homologs. mdpi.com This suggests that an optimal size and flexibility of the substituent are crucial for effective interaction with the biological target.

3,5-Diaminobenzyl alcohol is a known precursor for the synthesis of compounds with anti-tumor properties. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The design of more potent cytotoxic agents from this scaffold involves strategic structural modifications to enhance interactions with cancer-related biological targets, such as enzymes or DNA.

One key design principle is the use of the diaminobenzyl core to construct larger, rigid heterocyclic systems. For example, this compound has been used to synthesize 9-anilinothiazolo[5,4-b]quinoline derivatives, which have shown cytotoxic activity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In this case, the original scaffold is elaborated into a polycyclic structure that can intercalate with DNA or inhibit key enzymes like topoisomerase.

Further principles for enhancing cytotoxicity through structural variation include:

Introduction of Pharmacophoric Groups: The amino groups can be derivatized to introduce functionalities known to contribute to cytotoxicity. For instance, they can be acylated or transformed into ureas or thioureas, which are functionalities present in many kinase inhibitors and other anticancer agents. mdpi.com

Modulation of Lipophilicity: As with antimalarial design, adjusting lipophilicity is crucial. Attaching lipophilic moieties can enhance passage through cell membranes, leading to higher intracellular concentrations. However, this must be balanced to maintain sufficient aqueous solubility.

Introduction of Electron-Withdrawing Groups: Replacing the amino groups with strong electron-withdrawing groups like halogens can modulate the electronic properties of the ring and has been shown in other systems to impact cytotoxicity. longdom.org

Targeted Modifications: The benzyl alcohol group can be esterified or converted into an ether to link the core molecule to other pharmacophores or targeting moieties. This allows for the creation of hybrid molecules that might exhibit dual mechanisms of action or improved selectivity for tumor cells. nih.gov Studies on other cytotoxic alcohols have shown that derivatization of the hydroxyl group can lead to compounds with potent activity against various tumor cell lines. nih.gov

By systematically applying these design principles, the 3,5-diaminobenzyl alcohol scaffold can be optimized to generate novel derivatives with enhanced and potentially selective cytotoxicity.

Functional Implications of Dihydrochloride Salt Formation on Solubility and Bioavailability in Pharmaceutical Formulations

The conversion of a parent drug molecule into a salt form is a widely utilized and effective strategy in pharmaceutical development to enhance the physicochemical properties of the compound. For weakly basic compounds such as those containing amine functional groups, the formation of a hydrochloride salt is a common approach to improve aqueous solubility and, consequently, bioavailability. libretexts.orgauburn.eduspectroscopyonline.com 3,5-Diaminobenzyl alcohol, containing two primary amine groups, is a prime candidate for such a strategy. The formation of its dihydrochloride salt has significant functional implications for its formulation as a pharmaceutical agent.

The amine functional group is the most prevalent in drug molecules, and its inherent basicity is key to its chemical properties. auburn.edu Amines can act as bases, reacting with acids to form salts. libretexts.orgbyjus.com This conversion from the neutral "free base" to a charged salt form is fundamental to overcoming the challenge of poor water solubility, a common characteristic of large organic molecules. spectroscopyonline.com A water-soluble molecule is more readily absorbed in the body, leading to improved bioavailability. spectroscopyonline.com

The dihydrochloride salt of 3,5-diaminobenzyl alcohol is formed by reacting the free base with two equivalents of hydrochloric acid. This reaction protonates the two basic nitrogen atoms of the diamino groups, creating ammonium (B1175870) cations. The resulting ionic compound, this compound, exhibits significantly different physical properties compared to its neutral parent molecule.

Enhanced Aqueous Solubility

The most critical functional change imparted by dihydrochloride salt formation is the dramatic increase in aqueous solubility. The parent 3,5-diaminobenzyl alcohol, a larger organic molecule, is expected to have limited solubility in water. In contrast, the dihydrochloride salt is an ionic compound that readily dissociates in water, leading to much higher solubility. This is because charged species are more soluble in polar solvents like water than uncharged species. spectroscopyonline.com

CompoundFormReported Aqueous SolubilitySignificance
Dapsone (B1669823) (Comparative Example)Free Base0.284 mg/mL nih.govLow solubility necessitates suspension formulations for oral delivery. nih.gov
Aromatic Diamine Dihydrochloride Salt (Comparative Example)Dihydrochloride Salt~80x increase vs. parent drugDemonstrates the significant potential for solubility enhancement via salt formation.
3,5-Diaminobenzyl alcoholFree BaseExpected to be lowAs a multi-functional organic molecule.
This compoundDihydrochloride SaltExpected to be significantly higherFormation of the ionic salt drastically improves interaction with polar solvents like water. spectroscopyonline.com

Impact on Bioavailability

The bioavailability of a drug, which refers to the rate and extent of its absorption into the systemic circulation, is intrinsically linked to its solubility and dissolution rate. auburn.edu For a drug to be absorbed, it must first be in solution at the site of administration. The enhanced aqueous solubility and faster dissolution of the dihydrochloride salt form compared to the free base can lead to a significant improvement in bioavailability. auburn.edu

Computational and Theoretical Investigations of 3,5 Diaminobenzyl Alcohol Dihydrochloride

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov These methods are instrumental in understanding how a ligand, such as a derivative of 3,5-diaminobenzyl alcohol, might interact with a biological target, typically a protein or nucleic acid. The insights gained from these studies are crucial for elucidating mechanisms of action and for the rational design of more potent and selective inhibitors.

While specific molecular docking studies focusing exclusively on 3,5-diaminobenzyl alcohol dihydrochloride (B599025) are not prevalent in the literature, its utility as a foundational structure in more complex bioactive molecules is well-established. For instance, it serves as a precursor in the synthesis of 9-anilinothiazolo[5,4-b]quinoline derivatives, which have been investigated as potential antitumoral agents. nih.gov Computational docking studies on these types of derivatives are employed to understand their binding modes within the active sites of their target macromolecules, which can include enzymes and DNA. nih.gov

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from crystallographic or NMR studies, or through homology modeling. scispace.comnih.gov The ligand, a derivative incorporating the diaminobenzyl alcohol scaffold, is then computationally placed into the binding site of the target. Sophisticated algorithms then explore various possible binding poses, and scoring functions are used to estimate the binding affinity for each pose. These scores help in identifying the most likely binding mode and in predicting the potency of the compound.

For example, in the context of anticancer drug design, derivatives of quinoline (B57606), which can be synthesized using precursors like 3,5-diaminobenzyl alcohol, have been the subject of molecular docking studies against targets like HIV reverse transcriptase. nih.gov In such studies, the synthesized compounds are docked into the binding site of the enzyme to predict their binding affinity and interaction patterns. The results of these docking studies often show a good correlation with the experimentally determined biological activity, thereby validating the computational model.

The diaminobenzyl alcohol moiety within these larger molecules can play a significant role in establishing key interactions with the target. The amino groups can act as hydrogen bond donors, while the benzyl (B1604629) alcohol group can participate in hydrogen bonding (both as a donor and acceptor) and aromatic interactions. These interactions are fundamental to the stability of the ligand-target complex.

Derivative ClassTarget ProteinKey Interactions Observed in Docking StudiesReference
9-Anilinothiazolo[5,4-b]quinolinesDNAIntercalation and hydrogen bonding with base pairs. nih.gov
Quinoline-based derivativesHIV Reverse TranscriptaseHydrogen bonds and hydrophobic interactions within the non-nucleoside binding pocket. nih.gov

Prediction of Binding Affinities and Pharmacophore Modeling

The prediction of binding affinity is a critical component of computational drug design, as it allows for the quantitative estimation of how tightly a ligand will bind to its target. This is often done in conjunction with pharmacophore modeling, a technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov A pharmacophore model serves as a 3D template for searching for new molecules with the potential for similar biological activity. rsc.org

Pharmacophore modeling for a series of active compounds derived from a diaminobenzyl alcohol scaffold would typically involve aligning the structures and identifying common features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. The diaminobenzyl alcohol core provides a rich set of such features:

Two primary amino groups: Potent hydrogen bond donors.

Aromatic ring: A hydrophobic feature capable of pi-stacking interactions.

Hydroxymethyl group: Can act as both a hydrogen bond donor and acceptor.

These features, in a specific spatial arrangement, would constitute the pharmacophore. This model can then be used to virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active.

Pharmacophoric FeaturePotential InteractionProvided by Scaffold
Hydrogen Bond DonorFormation of hydrogen bonds with electronegative atoms in the target's binding site.Amino groups, Hydroxyl group
Hydrogen Bond AcceptorFormation of hydrogen bonds with hydrogen atoms in the target's binding site.Hydroxyl group, Amino groups (less common)
Aromatic RingPi-pi stacking, hydrophobic interactions.Benzene ring
Hydrophobic Groupvan der Waals interactions within hydrophobic pockets of the target.Benzene ring

Structure-Based Drug Design Approaches Leveraging Diaminobenzyl Alcohol Scaffolds

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of the biological target to design new ligands. scispace.comfrontiersin.org The diaminobenzyl alcohol scaffold represents a versatile starting point for SBDD campaigns, particularly in the development of anticancer agents. nih.gov Its relatively simple structure allows for facile chemical modification, enabling the synthesis of a library of derivatives that can be tested for their activity against a specific target.

The general workflow for an SBDD project leveraging the diaminobenzyl alcohol scaffold would involve:

Target Identification and Validation: Identifying a biological target that is crucial for the progression of a disease, such as a particular enzyme or receptor in a cancer cell.

Structural Determination: Obtaining the 3D structure of the target protein, often in complex with a known ligand, through techniques like X-ray crystallography or NMR spectroscopy.

In Silico Screening and Design: Using the diaminobenzyl alcohol scaffold as a starting point, computational methods are employed to design derivatives that are predicted to have improved binding affinity and selectivity for the target. This can involve growing the scaffold within the binding site, or linking it to other fragments that are known to interact with adjacent pockets.

Chemical Synthesis: The most promising designs are then synthesized in the laboratory. The diaminobenzyl alcohol core provides convenient chemical handles (the amino and alcohol groups) for elaboration.

Biological Evaluation: The synthesized compounds are tested for their biological activity in vitro and in vivo.

Iterative Optimization: The structural information from co-crystal structures of the new derivatives bound to the target can then be used to guide the next round of design and synthesis, in an iterative cycle of optimization.

The use of the diaminobenzyl alcohol scaffold in the synthesis of compounds like {3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol highlights its role as a key building block in creating molecules with potential therapeutic applications. The computational investigation of how these larger molecules interact with their targets provides valuable, albeit indirect, information about the utility of the diaminobenzyl alcohol core in drug design.

SBDD StepApplication to Diaminobenzyl Alcohol Scaffold
Scaffold Selection The diaminobenzyl alcohol core is chosen for its synthetic accessibility and its possession of key functional groups for interaction.
Fragment Elaboration The amino and alcohol groups are chemically modified to introduce new functionalities that can interact with specific sub-pockets of the target's binding site.
Lead Optimization Structure-activity relationships (SAR) from initial hits are used to guide further modifications to the scaffold to improve potency and selectivity.

Environmental Considerations and Future Research Directions

Potential Environmental Fate and Impact of Diaminobenzyl Alcohol Derivatives

While specific environmental fate studies on 3,5-Diaminobenzyl alcohol dihydrochloride (B599025) are not extensively documented, the environmental behavior of its core chemical structures—aromatic amines and benzyl (B1604629) alcohol—provides a basis for consideration. Aniline (B41778) and its derivatives are recognized as toxic compounds often found in industrial wastewater. sid.irresearchgate.net

Considerations for Biodegradation and Photodegradation

Biodegradation: The biodegradation of molecules containing a benzyl alcohol moiety has been studied. For instance, the bacterium Pseudomonas putida CSV86 can metabolize benzyl alcohol through the benzaldehyde, benzoate, and catechol ortho-cleavage pathway. nih.gov This process involves an "upper regulon" that induces the production of alcohol and aldehyde dehydrogenases, which convert the alcohol to an acid for further metabolism. nih.gov The biodegradation of complex alcohols is also observed in other microorganisms. Many bacteria, particularly from the Pseudomonads and Sphingomonads groups, are capable of degrading polyvinyl alcohol (PVA). nih.gov This degradation is often a two-step process involving oxidation by enzymes like PVA oxidase or PVA dehydrogenase, followed by hydrolysis. nih.gov

Photodegradation: The aromatic amine components of the molecule are susceptible to photodegradation. Studies on aniline derivatives show that they can be degraded through advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO₂) under UV light. sid.irresearchgate.net The efficiency of this degradation is influenced by factors like pH, with effective degradation of some aromatic amines occurring in alkaline conditions. sid.irresearchgate.net The kinetics of this photodegradation can often be described by the Langmuir-Hinshelwood model. sid.irresearchgate.net The process involves the reaction of the substrate with hydroxyl radicals, leading to various hydroxylated intermediates. sid.irnih.gov The stability of aromatic molecules under light can be influenced by their functional groups; in some cases, functional groups on the chromophore can have a photostabilizing effect. nih.gov However, the photo-oxidation of certain aromatic amines in the presence of oxygen can also lead to the formation of colored products. capes.gov.br

Emerging Research Avenues for 3,5-Diaminobenzyl Alcohol Dihydrochloride

The distinct trifunctional structure of 3,5-Diaminobenzyl alcohol—featuring two amine groups and one hydroxyl group—makes it a versatile building block for further scientific exploration. sigmaaldrich.com

Development of Novel Synthetic Methodologies

Current synthesis of 3,5-Diaminobenzyl alcohol typically involves the reduction of 3,5-dinitrobenzyl alcohol. Future research is focused on refining these methods to improve yield, selectivity, and efficiency.

Established and Advanced Synthetic Routes

Method Description Key Reagents Notes
Catalytic Hydrogenation A common method where the nitro groups of 3,5-dinitrobenzyl alcohol are reduced to amino groups. Palladium on carbon (Pd/C), H₂ gas A standard, effective method for nitro group reduction.
Chemical Reduction The use of chemical reducing agents to convert the nitro groups. Iron powder in an acidic medium, or sodium dithionite Offers an alternative to catalytic hydrogenation.

| Protection-Deprotection Strategy | A more sophisticated approach to enhance selectivity and yield by temporarily protecting the amino groups (e.g., as Boc derivatives) during intermediate reaction steps, followed by deprotection. | tert-butyloxycarbonyl (Boc) anhydride (B1165640), followed by an acidic deprotection step | This multi-step process can prevent side reactions and lead to a purer final product. |

Critical parameters for optimizing these reactions include the choice of solvent, precise temperature control, and the stoichiometric ratios of the reagents.

Expansion into Underexplored Biomedical and Material Science Applications

While this compound is already used in the synthesis of certain anti-tumor agents and luminescent complexes, its potential extends to several underexplored areas. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Novel Therapeutics: Derivatives of the compound have been shown to act as irreversible inhibitors of A1 adenosine (B11128) receptors, suggesting a pathway for developing new therapeutic agents. Its role as a precursor for 9-anilinothiazolo[5,4-b]quinoline derivatives with cytotoxic effects against cancer cell lines indicates significant opportunities in oncology research. sigmaaldrich.com

Advanced Luminescent Materials: The diamine structure is effective for chelating with lanthanide ions (e.g., terbium, europium) to create luminescent complexes used as probes in bioimaging. Future work could expand this to a broader range of metal ions to develop novel sensors and materials for optoelectronic applications.

Specialty Polymers and Materials: The molecule's three reactive sites (two primary amines and a primary alcohol) make it an ideal monomer or cross-linking agent for the synthesis of specialty polymers, such as dendrimers, hyperbranched polymers, or polyamides with unique thermal, optical, or mechanical properties.

Addressing Challenges and Identifying Opportunities in Future Research

The advancement of this compound in various applications hinges on overcoming specific challenges and leveraging its inherent opportunities.

AspectChallenges & Opportunities
Synthesis Challenge: Achieving regioselectivity with three reactive functional groups can be difficult, often requiring multi-step protection and deprotection strategies. Opportunity: The development of more direct and efficient synthetic routes would lower costs and increase accessibility for broader research and application.
Stability Challenge: Aromatic amines can be susceptible to oxidation and photodegradation, which could limit the long-term stability of materials derived from the compound. sid.irresearchgate.netOpportunity: Investigating the stabilizing effects of derivatization and incorporation into polymer matrices could lead to more robust materials.
Functionality Challenge: The high reactivity of the amine and alcohol groups requires careful control of reaction conditions to achieve desired products. Opportunity: The multifunctionality is the compound's greatest strength, allowing it to serve as a versatile scaffold for creating complex molecules for medicinal chemistry, materials science, and supramolecular chemistry. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,5-diaminobenzyl alcohol dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via reductive amination or acid-catalyzed condensation. For example, 3,5-diacetoxybenzoic acid can be reduced using NaBH₄ and iodine in THF under reflux, followed by recrystallization (yield: 83.2%) . Reaction parameters like solvent polarity (e.g., THF vs. ethanol), temperature control (0°C for NaBH₄ stability), and stoichiometric ratios of reducing agents are critical for optimizing yield.

Q. How is this compound characterized to confirm purity and structural integrity?

  • Methodological Answer : Key techniques include:

  • HPLC : To assess purity using C18 columns and UV detection at 254 nm.
  • NMR : ¹H and ¹³C NMR to confirm amine (-NH₂) and alcohol (-OH) proton environments.
  • Mass Spectrometry (MS) : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 175.1).
  • Elemental Analysis : To validate chloride content (~28% for dihydrochloride form) .

Q. What are the key applications of this compound in pharmaceutical research?

  • Methodological Answer : It serves as a precursor for:

  • Anti-tumor agents : Synthesizing 9-anilinothiazolo[5,4-b]quinoline derivatives via nucleophilic substitution .
  • Lanthanide complexes : Coordinating with terbium or europium ions for luminescent probes, requiring pH control (6.5–7.5) to stabilize the diaminobenzyl-alcohol-antenna moiety .

Q. What storage conditions are recommended to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Desiccants (e.g., silica gel) prevent hydrolysis of the hydrochloride salt. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can contradictory data in synthesis yields be resolved when scaling up reactions?

  • Methodological Answer : Batch-to-batch variability often arises from:

  • Impurity profiles : Use LC-MS to identify byproducts (e.g., over-reduction to benzyl amines).
  • Heat transfer inefficiencies : Employ jacketed reactors for uniform temperature during reflux.
  • Stoichiometric drift : Real-time monitoring via in-situ FTIR to track reactant consumption .

Q. What strategies mitigate instability of this compound in aqueous solutions?

  • Methodological Answer : Instability is linked to:

  • pH sensitivity : Buffer solutions (pH 4–5) prevent deprotonation of the dihydrochloride salt.
  • Oxidative degradation : Add antioxidants (e.g., 0.1% ascorbic acid) or use degassed solvents.
  • Hydrolysis : Limit exposure to moisture via lyophilization of stock solutions .

Q. How can derivatization improve detection limits in analytical assays for this compound?

  • Methodological Answer : Derivatize with:

  • Dansyl chloride : Enhances fluorescence (λₑₓ/λₑₘ = 340/525 nm) for HPLC detection at ng/mL levels.
  • 3,5-Dinitrobenzoyl chloride : Forms UV-active derivatives (ε = 15,000 L·mol⁻¹·cm⁻¹ at 254 nm) for trace analysis. Reaction requires anhydrous conditions and 1:2 molar ratios .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • DFT calculations : Optimize transition states for amination or esterification using Gaussian09 with B3LYP/6-31G(d).
  • Molecular docking : Predict binding affinity with biological targets (e.g., topoisomerase II for anti-tumor activity) using AutoDock Vina .

Q. How do structural analogs (e.g., 3,5-dichlorobenzyl alcohol) compare in biological activity?

  • Methodological Answer :

  • SAR studies : Replace -NH₂ groups with halogens (Cl, F) to assess cytotoxicity. For example, 3,5-dichloro analogs show 10-fold higher IC₅₀ against HeLa cells but lower solubility.
  • LogP analysis : Measure hydrophobicity (XlogP = 0.2 for diaminobenzyl vs. 1.8 for dichloro) to optimize bioavailability .

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Diaminobenzyl alcohol dihydrochloride
Reactant of Route 2
3,5-Diaminobenzyl alcohol dihydrochloride

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